molecular formula C24H23NO3 B11048091 (1E)-8-ethoxy-4,4,6-trimethyl-1-(2-oxo-2-phenylethylidene)-4H-pyrrolo[3,2,1-ij]quinolin-2(1H)-one

(1E)-8-ethoxy-4,4,6-trimethyl-1-(2-oxo-2-phenylethylidene)-4H-pyrrolo[3,2,1-ij]quinolin-2(1H)-one

Cat. No. B11048091
M. Wt: 373.4 g/mol
InChI Key: KPYCGHLNNSKQMP-DEDYPNTBSA-N
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Description

(1E)-8-ethoxy-4,4,6-trimethyl-1-(2-oxo-2-phenylethylidene)-4H-pyrrolo[3,2,1-ij]quinolin-2(1H)-one is a complex organic compound that belongs to the class of quinolin-2(1H)-ones. These compounds are known for their diverse biological activities and chemical properties, making them of significant interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1E)-8-ethoxy-4,4,6-trimethyl-1-(2-oxo-2-phenylethylidene)-4H-pyrrolo[3,2,1-ij]quinolin-2(1H)-one typically involves multiple steps, including the formation of the quinolin-2(1H)-one core and subsequent functionalization. One common approach involves the use of phosphonium ylides as alkylating reagents under base-promoted conditions . Another method involves the electro-oxidative C–H alkylation of quinoxalin-2(1H)-ones with organoboron compounds .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale organic synthesis, such as optimizing reaction conditions for yield and purity, would apply. This may involve the use of continuous flow reactors and automated synthesis platforms to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions

(1E)-8-ethoxy-4,4,6-trimethyl-1-(2-oxo-2-phenylethylidene)-4H-pyrrolo[3,2,1-ij]quinolin-2(1H)-one undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield quinone derivatives, while substitution reactions can introduce various functional groups at the C3 position .

Scientific Research Applications

(1E)-8-ethoxy-4,4,6-trimethyl-1-(2-oxo-2-phenylethylidene)-4H-pyrrolo[3,2,1-ij]quinolin-2(1H)-one has several scientific research applications:

Mechanism of Action

The mechanism of action of (1E)-8-ethoxy-4,4,6-trimethyl-1-(2-oxo-2-phenylethylidene)-4H-pyrrolo[3,2,1-ij]quinolin-2(1H)-one involves its interaction with specific molecular targets and pathways. These may include:

    Molecular Targets: Enzymes, receptors, and DNA.

    Pathways Involved: Apoptosis, cell cycle regulation, and signal transduction pathways.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(1E)-8-ethoxy-4,4,6-trimethyl-1-(2-oxo-2-phenylethylidene)-4H-pyrrolo[3,2,1-ij]quinolin-2(1H)-one is unique due to its specific functional groups and structural features, which contribute to its distinct chemical reactivity and biological activities.

properties

Molecular Formula

C24H23NO3

Molecular Weight

373.4 g/mol

IUPAC Name

(3E)-6-ethoxy-9,11,11-trimethyl-3-phenacylidene-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12),9-tetraen-2-one

InChI

InChI=1S/C24H23NO3/c1-5-28-17-11-18-15(2)14-24(3,4)25-22(18)19(12-17)20(23(25)27)13-21(26)16-9-7-6-8-10-16/h6-14H,5H2,1-4H3/b20-13+

InChI Key

KPYCGHLNNSKQMP-DEDYPNTBSA-N

Isomeric SMILES

CCOC1=CC2=C3C(=C1)/C(=C\C(=O)C4=CC=CC=C4)/C(=O)N3C(C=C2C)(C)C

Canonical SMILES

CCOC1=CC2=C3C(=C1)C(=CC(=O)C4=CC=CC=C4)C(=O)N3C(C=C2C)(C)C

Origin of Product

United States

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